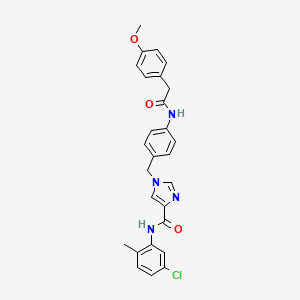![molecular formula C18H21N3O5S B2605652 3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine CAS No. 2034501-91-0](/img/structure/B2605652.png)
3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine” is a complex organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of this compound could involve a two-step synthetic protocol . The structure of the compounds can be established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and may involve multiple steps . The compound has shown to have significant biological activity, which could be due to its unique chemical structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has focused on synthesizing various derivatives of sulfonamide and investigating their anti-inflammatory, analgesic, and antimicrobial activities. One study detailed the synthesis of derivatives with significant anti-inflammatory and analgesic activities, comparable to celecoxib, and demonstrated a complete safety profile on the gastrointestinal tract. Molecular docking studies further highlighted the compounds' potential mechanisms of action by showing good fitting and forming different hydrogen bonds with the amino acid residues at the active sites of the COX-2 enzyme (Abbas et al., 2016).
Antimicrobial Activity
Another aspect of research on this chemical structure includes the development of compounds with antimicrobial properties. Derivatives have been synthesized and screened for in vitro antimicrobial activity against a variety of bacterial strains, showing promising results in combating both gram-positive and gram-negative bacteria (El‐Emary et al., 2002).
Pharmacological Applications
Further studies have explored the broader pharmacological potential of derivatives, including their role as analgesics and antiphlogistics, indicating varying degrees of effectiveness in pain management and anti-inflammatory responses. This underscores the compound's versatility in pharmacological applications and its potential for development into therapeutic agents (Ukrainets et al., 2019).
Herbicidal and Bleaching Activities
Moreover, research into the herbicidal and bleaching activities of pyridazine derivatives has been conducted, revealing that certain compounds exhibit excellent herbicidal activities at low doses. This suggests potential agricultural applications for these chemical structures (Xu et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-27(23,15-6-7-16-17(12-15)25-11-3-10-24-16)21-9-2-4-14(13-21)26-18-5-1-8-19-20-18/h1,5-8,12,14H,2-4,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRARUCAOSPOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2605570.png)
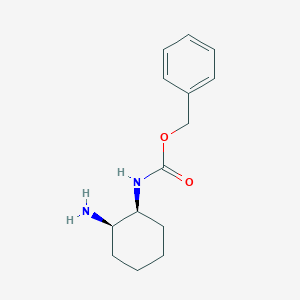

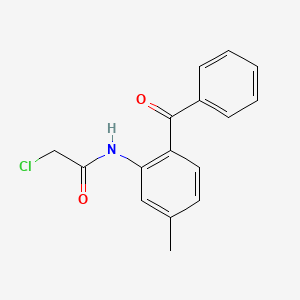
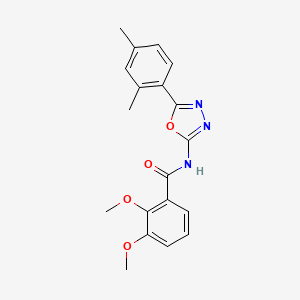
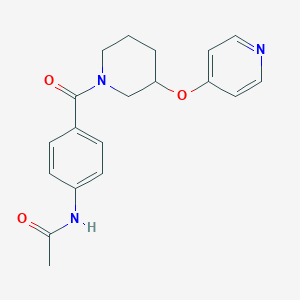
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2605579.png)
![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2605581.png)
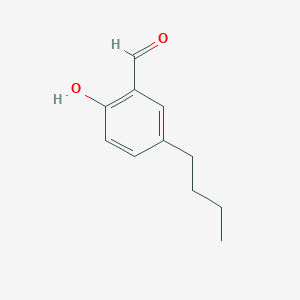
![N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B2605585.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2605586.png)
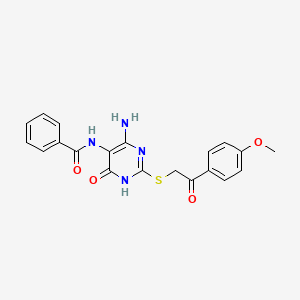
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2605591.png)
